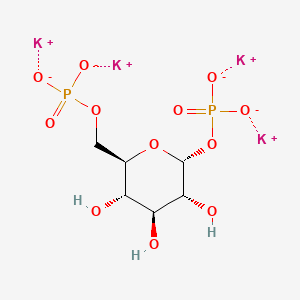
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways. It is a key intermediate in the regulation of glucose metabolism and is involved in the activation of several enzymes. This compound is often used in scientific research due to its significant role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) can be synthesized through the enzymatic conversion of glucose-1-phosphate and glucose-6-phosphate using specific enzymes such as phosphoglucomutase. The reaction typically involves the use of a phosphoryl donor like fructose-1,6-bisphosphate .
Industrial Production Methods
In an industrial setting, the production of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) involves the large-scale fermentation of microorganisms that express the necessary enzymes. The process includes the extraction and purification of the compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) undergoes several types of chemical reactions, including:
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by various kinases and phosphatases.
Isomerization: It can be converted to other sugar phosphates through isomerization reactions catalyzed by enzymes like phosphoglucomutase.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, ADP, and specific enzymes such as phosphoglucomutase and hexokinase. The reactions typically occur under physiological conditions (pH 7.4, 37°C) in the presence of magnesium ions .
Major Products
The major products formed from these reactions include glucose-1-phosphate, glucose-6-phosphate, and fructose-1,6-bisphosphate .
Scientific Research Applications
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in mass spectrometry for the analysis of phosphorylated sugars.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of bio-based chemicals and pharmaceuticals.
Mechanism of Action
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) exerts its effects by acting as an activator or inhibitor of various enzymes. It activates enzymes such as phosphofructokinase-1 and pyruvate kinase, while inhibiting hexokinase . The compound binds to the active sites of these enzymes, altering their conformation and activity. This regulation is crucial for maintaining cellular energy balance and metabolic flux .
Comparison with Similar Compounds
Similar Compounds
Fructose-1,6-bisphosphate: Another key intermediate in glycolysis, involved in similar metabolic pathways.
Glucose-1-phosphate: A precursor in the synthesis of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium).
Glucose-6-phosphate: An isomer of glucose-1-phosphate, also involved in glucose metabolism.
Uniqueness
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is unique due to its dual role in both activating and inhibiting different enzymes, which is not commonly observed in other similar compounds. This dual functionality makes it a critical regulator in metabolic pathways .
Properties
Molecular Formula |
C6H10K4O12P2 |
|---|---|
Molecular Weight |
492.48 g/mol |
IUPAC Name |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
InChI Key |
OVRXVCAVDXBPQT-QMKHLHGBSA-J |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















